molecular formula C14H16ClNO3S2 B2818173 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide CAS No. 2034299-65-3

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2818173
CAS No.: 2034299-65-3
M. Wt: 345.86
InChI Key: UQBIBGOTNHJPKN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, a hydroxy group, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the thiophene derivative: The thiophene ring is functionalized to introduce the hydroxypropyl group.

    Sulfonamide formation: The functionalized thiophene derivative is then reacted with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide: Similar structure but lacks the methyl group on the benzene ring.

    N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide: Similar structure but lacks the chloro group.

Uniqueness

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide is unique due to the combination of functional groups it possesses, which can lead to distinct chemical reactivity and biological activity. The presence of the chloro group, hydroxy group, thiophene ring, and sulfonamide group in a single molecule provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-12(15)3-2-4-14(10)21(18,19)16-7-5-13(17)11-6-8-20-9-11/h2-4,6,8-9,13,16-17H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBIBGOTNHJPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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